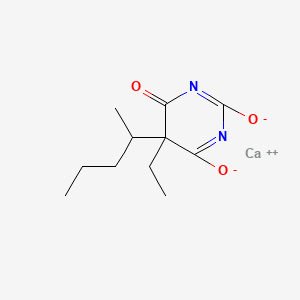

Calcium pentobarbital

Description

Structure

2D Structure

Properties

CAS No. |

3330-47-0 |

|---|---|

Molecular Formula |

C11H16CaN2O3 |

Molecular Weight |

264.33 g/mol |

IUPAC Name |

calcium;5-ethyl-6-oxo-5-pentan-2-ylpyrimidine-2,4-diolate |

InChI |

InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2/p-2 |

InChI Key |

AJZCPCVZCDQEFK-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC.[Ca+2] |

Origin of Product |

United States |

Historical Evolution of Research on Pentobarbital and Its Calcium Salt

Early Synthetic Developments and Structural Elucidation in Barbiturate (B1230296) Chemistry

The journey into barbiturate chemistry began in 1864 when the German chemist Adolf von Baeyer synthesized the foundational molecule, barbituric acid. nih.govcaetainternational.com He created this parent compound by condensing urea (B33335) with malonic acid, a derivative found in apples. nih.govcaetainternational.com However, barbituric acid itself was found to lack significant pharmacological activity on the central nervous system. caetainternational.comnih.gov The key to unlocking its neuroactive potential lay in subsequent chemical modifications. The synthetic process was later refined by French chemist Edouard Grimaux in 1879, which facilitated the broader development of barbiturate derivatives. nih.gov

The turn of the 20th century marked a pivotal moment when researchers began to systematically alter the barbituric acid structure. The first major breakthrough came from the work of Emil Fischer and Joseph von Mering. In 1903, they discovered that attaching two ethyl groups at the C-5 position of the barbituric acid ring yielded a potent hypnotic compound. wikipedia.org This derivative, diethyl-barbituric acid, was introduced to the market in 1904 as barbital (B3395916) and became the first commercially successful barbiturate. nih.gov

This initial success spurred a wave of synthetic exploration. Chemists realized that the pharmacological properties of barbiturates could be systematically tuned by altering the alkyl or aryl side chains at the C-5 position of the core ring structure. wikipedia.org This led to the synthesis of over 2,500 different barbiturates throughout the 20th century, with approximately 50 of them being used clinically. nih.govnarconon.org

Within this intensive period of research and development, pentobarbital (B6593769) was synthesized in 1930 by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories. nih.govwikipedia.org Its synthesis followed the established principles of barbiturate chemistry, involving the alkylation of a malonic ester derivative. Specifically, the synthesis is analogous to that of amobarbital, with the key difference being the use of 2-bromopentane (B28208) to introduce the characteristic 1-methylbutyl group at the C-5 position. The resulting structure, 5-ethyl-5-(1-methylbutyl)barbituric acid, defined the unique properties of pentobarbital. nih.gov Like other barbiturates, pentobarbital can exist as a free acid but is often formulated as a salt, such as calcium or sodium pentobarbital, to enhance solubility.

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1864 | Adolf von Baeyer | First synthesis of the parent compound, barbituric acid. nih.govcaetainternational.com |

| 1879 | Edouard Grimaux | Refined the synthetic process for barbituric acid. nih.gov |

| 1903 | Emil Fischer & Joseph von Mering | Synthesized barbital (diethyl-barbituric acid), the first pharmacologically active barbiturate. wikipedia.org |

| 1912 | Bayer Laboratories | Introduced phenobarbital (B1680315), a derivative with significant anticonvulsant properties. wikipedia.org |

| 1930 | Ernest H. Volwiler & Donalee L. Tabern | Synthesized pentobarbital at Abbott Laboratories. nih.govwikipedia.org |

Foundational Discoveries of Neuropharmacological Effects of Barbiturates in Experimental Systems

The synthesis of active barbiturate compounds was followed by foundational research into their effects on the central nervous system (CNS). Early experimental studies quickly established their primary neuropharmacological properties as CNS depressants. The work of Fischer and von Mering included experiments on dogs, which demonstrated that barbital was highly effective at inducing sleep, establishing the first hypnotic properties for this class of drugs. wikipedia.org This discovery led to the widespread adoption of barbiturates as sedative and hypnotic agents between the 1920s and the mid-1950s. nih.gov

As new derivatives were synthesized, researchers in experimental systems began to characterize a spectrum of effects. It became clear that the duration and primary action of the drug were dependent on its specific chemical structure. britannica.com This led to a classification of barbiturates based on their duration of action, which correlated with their lipid solubility and metabolism rates.

Long-acting barbiturates , such as phenobarbital, were found to have pronounced anticonvulsant properties. This was a serendipitous discovery in 1912 by Alfred Hauptmann, who observed its effectiveness in controlling seizures in epileptic patients. nih.gov

Short- and intermediate-acting barbiturates , the category to which pentobarbital belongs, were primarily identified for their potent sedative and hypnotic effects. nih.govbritannica.com

Ultrashort-acting barbiturates , like thiopental (B1682321), were developed and found to be particularly useful as anesthetic induction agents due to their rapid onset of action. nih.gov

Experimental studies of pentobarbital upon its development confirmed its role as a short-acting barbiturate. Its ability to induce a state of sedation and hypnosis was a primary finding. nih.gov Further research in experimental settings established its utility as a preanesthetic agent, a role pioneered by John S. Lundy in 1930. nih.gov These foundational studies demonstrated that barbiturates, including pentobarbital, exerted a dose-dependent depressant effect on the CNS, ranging from mild sedation to deep anesthesia. pharmacologymentor.com

Shifts in Research Paradigms and the Focus on Specific Molecular Targets of Pentobarbital

For much of the 20th century, the mechanism of action for barbiturates was understood in general terms as a non-specific depression of the central nervous system. The prevailing paradigm was that their high lipid solubility allowed them to permeate neuronal membranes and disrupt their function, leading to a generalized reduction in neuronal excitability.

However, beginning in the latter half of the century, a significant paradigm shift occurred in neuropharmacology. Research began to move away from systemic or tissue-level explanations toward the identification of specific molecular targets, such as receptors and ion channels. nih.gov This shift was crucial for understanding the precise actions of drugs like pentobarbital.

Intensive research revealed that the primary molecular target for the neurodepressive effects of pentobarbital and other barbiturates is the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.netpatsnap.com The GABA-A receptor is the major inhibitory neurotransmitter receptor in the brain. It functions as a ligand-gated chloride ion channel; when activated by GABA, it opens to allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.

Experimental evidence from electrophysiological and binding studies demonstrated that barbiturates bind to a distinct site on the GABA-A receptor complex. researchgate.net This binding allosterically modulates the receptor, potentiating the effect of GABA. The key finding that distinguished the action of barbiturates from other agents like benzodiazepines was how they achieved this potentiation. Research showed that pentobarbital increases the duration of the chloride channel opening when GABA is bound. wikipedia.org At higher concentrations, experimental systems showed that barbiturates could directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. researchgate.net This direct gating action helps explain their potent CNS depressant effects.

Further research has also identified secondary mechanisms. Studies have shown that barbiturates can block excitatory neurotransmission by acting as antagonists at AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orgresearchgate.net This dual action—enhancing inhibition via GABA-A receptors and reducing excitation via glutamate receptors—provides a more complete molecular explanation for the profound CNS-depressant effects of pentobarbital observed in earlier foundational studies.

| Research Paradigm | General Understanding of Mechanism | Key Research Findings |

|---|---|---|

| Early-Mid 20th Century | General, non-specific CNS depression. | Effects attributed to high lipid solubility and disruption of neuronal membrane function. |

| Late 20th Century - Present | Specific molecular target interaction. | Identification of the GABA-A receptor as the primary target. nih.govresearchgate.net |

| Late 20th Century - Present | Specific molecular target interaction. | Elucidation of the mechanism: increases the duration of GABA-gated chloride channel opening. wikipedia.org |

| Late 20th Century - Present | Specific molecular target interaction. | Discovery of secondary mechanisms: blockade of excitatory AMPA/kainate glutamate receptors. wikipedia.orgresearchgate.net |

Synthetic Methodologies and Structural Chemistry for Research Applications

Chemical Synthesis Pathways of Pentobarbital (B6593769)

The synthesis of pentobarbital, a barbiturate (B1230296) derivative, is a well-established process in organic chemistry, primarily relying on the condensation of a disubstituted malonic ester with urea (B33335).

The classical and most common synthesis of pentobarbital involves a two-step process: the alkylation of a malonic ester followed by condensation with urea. pressbooks.pubmdpi.com The synthesis begins with diethyl malonate, which is deprotonated by a base, typically sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, undergoing sequential alkylation with two different alkyl halides. pressbooks.pub

For pentobarbital, the C5 position of the barbituric acid ring is substituted with an ethyl group and a 1-methylbutyl (or sec-pentyl) group. The synthesis, therefore, involves the reaction of diethyl malonate with an ethyl halide and a 2-halopentane. The order of addition of the alkyl halides can be varied. The resulting disubstituted malonic ester is then condensed with urea in the presence of a strong base like sodium ethoxide. pressbooks.pub This reaction proceeds through a twofold nucleophilic acyl substitution, where the amino groups of urea attack the carbonyl carbons of the ester groups, leading to the formation of the heterocyclic pyrimidine (B1678525) ring characteristic of barbiturates. pressbooks.pub

An alternative approach to synthesizing C5-substituted barbiturates involves the Knoevenagel condensation of an aldehyde with barbituric acid or its derivatives, often catalyzed by an ionic liquid or other catalysts. mdpi.com While this is a common method for creating 5-arylidene barbituric acid derivatives, the core synthesis of pentobarbital itself traditionally relies on the malonic ester pathway. mdpi.com Over the years, more than 2,500 different barbiturates have been synthesized using these fundamental principles. pressbooks.pub

Stereochemical Considerations in Pentobarbital Research

The pentobarbital molecule contains a chiral center at the C5 position of the barbiturate ring, specifically on the 1-methylbutyl side chain. This gives rise to two enantiomers, (R)-pentobarbital and (S)-pentobarbital, which can exhibit different pharmacological properties. nih.govnih.gov

The synthesis of individual pentobarbital enantiomers is crucial for investigating their stereoselective effects. nih.gov Enantioselective synthesis strategies have been developed to obtain optically pure (R)- and (S)-pentobarbital. One such method involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of mono-substituted barbituric acid derivatives. uno.edumdpi.com This approach allows for the creation of enantioenriched barbituric acid derivatives, which can then be converted to the desired enantiomer of pentobarbital. uno.edu For instance, the synthesis of (+)-Pentobarbital has been achieved in a 3-step total synthesis utilizing an asymmetric propargylic substitution reaction catalyzed by a nickel/Lewis acid system. d-nb.info

Research has shown that the enantiomers of pentobarbital can have different potencies and effects. For example, in studies with rats, the S(-)-isomer of pentobarbital was found to be approximately twice as active as the R(+)-isomer in producing diazepam-like stimulus effects. nih.gov Investigations into the brain concentrations of the enantiomers after administration have been conducted to understand if differences in metabolism or receptor fit account for the observed variations in potency and duration of action. nih.gov Such studies underscore the importance of stereochemistry in the biological activity of barbiturates. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Pentobarbital Derivatives for Specific Experimental Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pentobarbital and its analogs influences their biological activity. These studies typically involve synthesizing a series of related compounds and evaluating their effects in in vitro and in vivo experimental systems. nih.govannualreviews.org The pharmacological effects of barbiturates are heavily dependent on the substituents at the C-5 position of the pyrimidine ring. mdpi.com

Modifications to the substituents at the C5 position of the barbiturate ring significantly impact the in vitro potency of the compounds. The general correlation is that the potency of barbiturates is related to the lipid solubility of the un-ionized species. annualreviews.org However, other structural features also play a critical role.

For example, a study of various barbiturates related to pentobarbital revealed that the presence or absence of convulsant activity was strongly dependent on the molecular structure. nih.gov Even among convulsant barbiturates, there were marked variations in potency. nih.gov The introduction of a sulfur atom in place of the oxygen at the C2 position (to form thiobarbiturates) was found to reduce convulsant activities. nih.gov

The table below summarizes findings on the in vitro activity of various barbiturate derivatives.

| Compound/Modification | Experimental System | Observed Effect | Reference |

| S(-)-Pentobarbital | Rat discriminative stimulus assay | Approximately twice as active as R(+)-pentobarbital | nih.gov |

| Thiobarbiturate analogs | Mouse in vivo assay | Reduced convulsant activity compared to oxobarbiturate counterparts | nih.gov |

| Propofol Congeners (para-halogenated) | Rat whole brain membranes | Higher potency in inhibiting [35S]TBPS binding | ebi.ac.uk |

The interaction of pentobarbital and its derivatives with their primary molecular target, the GABA-A receptor, is a key determinant of their activity. Structural variations can significantly alter binding affinities and the conformational changes induced in the receptor. nih.govnih.gov Pentobarbital is thought to bind to a site on the GABA-A receptor that is distinct from the GABA binding site itself. nih.govjneurosci.org

Studies using site-directed mutagenesis have identified specific amino acid residues within the transmembrane domains of the GABA-A receptor subunits that are critical for pentobarbital's action. nih.gov For instance, mutations of certain residues in the β2 subunit can affect the ability of barbiturates to modulate the receptor's function. ebi.ac.uk

The affinity of barbiturates for protein binding sites can be correlated with their anesthetic potency. For example, thiopental (B1682321), pentobarbital, and phenobarbital (B1680315) bind to horse spleen apoferritin, a model protein for anesthetic binding, with affinities that approximate the concentrations required for their GABAergic and anesthetic effects. plos.org X-ray crystallography of these complexes has provided insight into the specific interactions, showing that both polar and non-polar contacts contribute to the binding affinity. plos.org

The table below illustrates the relationship between structural variations and receptor binding characteristics.

| Compound | Binding Site/Model | Key Finding | Reference |

| Pentobarbital | Horse Spleen Apoferritin | Binds with an affinity that correlates with its anesthetic potency. | plos.org |

| Thiopental | Horse Spleen Apoferritin | Binds with an affinity that correlates with its anesthetic potency. | plos.org |

| Phenobarbital | Horse Spleen Apoferritin | Binds with an affinity that correlates with its anesthetic potency. | plos.org |

| Pentobarbital | GABA-A Receptor | Induces distinct conformational changes compared to GABA. nih.govnih.gov | nih.govnih.gov |

Advanced Analytical Methodologies for Calcium Pentobarbital in Research Matrices

Chromatographic Techniques for Separation and Quantification of Pentobarbital (B6593769) in Biological Samples

Chromatographic methods are the cornerstone of pentobarbital analysis, offering powerful separation capabilities that are essential when dealing with the intricate nature of biological samples. researchgate.net These techniques are broadly categorized into gas and liquid chromatography, each with its own set of advantages and applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has long been a staple for the analysis of barbiturates, including pentobarbital. nih.govresearchgate.net This technique is valued for its ability to provide low limits of detection. mdpi.com In a typical GC-MS workflow for pentobarbital, the sample undergoes an extraction process, often using an acidic phosphate (B84403) buffer and a solvent like methylene (B1212753) chloride. nih.gov To enhance volatility and improve chromatographic performance, a derivatization step, such as "flash methylation" in a hot injection port, is often employed. nih.gov The separation is then carried out on a capillary column, followed by detection using a mass spectrometer operating in selective ion monitoring (SIM) mode, which enhances specificity and sensitivity. nih.govnih.gov

One study detailed a GC-MS assay for determining pentobarbital in human plasma where the sample preparation involved a simple acidic extraction with ethyl acetate (B1210297). nih.gov The analytical separation was achieved on an RTX-1 capillary column, and the mass selective detector was operated in single ion monitoring mode. nih.gov This method demonstrated a limit of detection of 5 ng/ml for pentobarbital. nih.gov

Table 1: GC-MS Method Parameters for Pentobarbital Analysis

| Parameter | Specification |

|---|---|

| Sample Types | Urine, Serum, Plasma, Whole Blood nih.govnih.gov |

| Extraction | Acidic phosphate buffer and methylene chloride; Acidic extraction with ethyl acetate nih.govnih.gov |

| Derivatization | "Flash methylation" with trimethylanilinium hydroxide (B78521) (TMAH) nih.gov |

| Column | RTX-1 15 m x 0.25 mm capillary column with a film thickness of 0.5 micron nih.gov |

| Detection | Mass Spectrometry (MS) in Selective Ion Monitoring (SIM) mode nih.govnih.gov |

| Limit of Detection | 5 ng/ml in human plasma nih.gov |

| Internal Standard | Barbital (B3395916) nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, Mass Spectrometry)

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC-MS, particularly for compounds that are not readily volatile. When coupled with detectors like ultraviolet (UV) or mass spectrometry (MS), HPLC provides robust and reliable quantification of pentobarbital. nih.govnih.gov

A common approach involves reversed-phase HPLC, where a C18 column is used to separate pentobarbital from other components in the sample matrix. nih.gov The mobile phase typically consists of a buffer and an organic solvent, such as a mixture of potassium buffer and methanol (B129727). researchgate.net UV detection is often set at a wavelength of 214 nm, where pentobarbital exhibits strong absorbance. nih.govijsra.net

For instance, one HPLC method for the determination of pentobarbital sodium in liquid formulations utilized a C18 column with a mobile phase of 0.01 M potassium buffer (pH 3) and methanol (40:60, v/v). researchgate.net The analysis had a short run time of 5 minutes. researchgate.net Another study developed an HPLC method to detect and quantify pentobarbital and its N-glucoside metabolites in human urine, using HPLC retention times coupled with UV and mass spectrometry for identification. nih.gov

Table 2: HPLC Method Parameters for Pentobarbital Analysis

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 nih.govresearchgate.net |

| Mobile Phase | 0.01 M potassium buffer pH 3 and methanol (40:60, v/v); 0.01 M phosphate buffer at pH 3.5:acetonitrile (72:28) nih.govresearchgate.net |

| Detection | UV at 214 nm; Mass Spectrometry (HPLC/MS) nih.govnih.govresearchgate.net |

| Run Time | 5 minutes researchgate.net |

| Linearity Range | 5 to 250 μg/mL researchgate.net |

| Limit of Detection (LOD) | 2.10 μg/mL researchgate.net |

| Limit of Quantification (LOQ) | 3.97 μg/mL researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For the highest sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique combines the superior separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. LC-MS/MS is particularly advantageous for analyzing low concentrations of pentobarbital in complex biological matrices like blood, urine, and tissue samples. mdpi.comnih.govkoreascience.kr

A typical LC-MS/MS method involves a "dilute and shoot" approach for sample preparation, where the sample is simply diluted with an internal standard reagent before injection into the instrument. nih.gov Chromatographic separation is performed on a reversed-phase C18 column. nih.govkoreascience.kr Detection is achieved using negative-mode electrospray ionization (ESI) and multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition for pentobarbital. nih.govnih.gov

One high-throughput LC-MS/MS assay for barbiturates in human urine demonstrated a quantification range of 20-2500 ng/mL. nih.gov Another study for the determination of pentobarbital in raw milk reported a limit of detection of 5 ng/mL. koreascience.kr It's important to note that some LC-MS/MS methods may not be able to distinguish between pentobarbital and its isomer, amobarbital, as they are isobaric. nih.gov

Table 3: LC-MS/MS Method Parameters for Pentobarbital Analysis

| Parameter | Specification |

|---|---|

| Sample Types | Urine, Raw Milk, Animal-origin ingredients nih.govkoreascience.krfda.gov |

| Sample Preparation | "Dilute and shoot"; Liquid-liquid extraction nih.govkoreascience.kr |

| Chromatography | Reversed-phase C18 column nih.govkoreascience.kr |

| Ionization | Negative-mode Electrospray Ionization (ESI) nih.govnih.gov |

| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode nih.govnih.gov |

| Linearity Range | 20-2500 ng/mL (urine); 10 to 1000 ng/mL (raw milk) nih.govkoreascience.kr |

| Limit of Detection (LOD) | 5 ng/mL (raw milk) koreascience.kr |

Sample Preparation Techniques for Complex Biological Matrices in Pentobarbital Analysis

The complexity of biological matrices necessitates effective sample preparation to remove interferences and concentrate the analyte of interest before instrumental analysis. researchgate.netmdpi.com

Liquid-Phase Microextraction (LPME) Methodologies

Liquid-phase microextraction (LPME) has emerged as a simple, efficient, and environmentally friendly sample preparation technique for the analysis of barbiturates. mdpi.comresearchgate.net This method utilizes a small amount of organic solvent to extract the analyte from the aqueous sample. researchgate.net A specific variation, flat membrane-based liquid-phase microextraction (FM-LPME), has been successfully applied to the extraction of pentobarbital from urine, blood, and liver tissue. mdpi.com

In FM-LPME, a flat membrane separates the sample (donor phase) from a small volume of an acceptor phase. mdpi.com The analyte partitions from the donor phase into an organic solvent immobilized in the pores of the membrane and then into the acceptor phase. mdpi.com Factors influencing the extraction efficiency, such as the pH of the donor and acceptor phases, the type of organic solvent, extraction time, and the addition of salt, are carefully optimized. mdpi.comresearchgate.net For barbiturates, which are acidic drugs, the donor phase is typically acidified to facilitate their extraction into the organic solvent, while the acceptor phase is made alkaline to trap the analytes. mdpi.com

Another related technique is hollow fiber-liquid phase microextraction (HF-LPME), which has been used to isolate barbiturates from samples like hair, blood, and liver. mdpi.comresearchgate.net

Table 4: Optimized Parameters for FM-LPME of Pentobarbital

| Parameter | Optimal Condition |

|---|---|

| Organic Solvent | 2-nonanone mdpi.com |

| Acceptor Phase pH | 12 (using trisodium (B8492382) phosphate) mdpi.com |

| Extraction Time | 60 minutes mdpi.com |

| Stirring Speed | 1000 rpm mdpi.com |

Validation of Analytical Methods for Research Purity and Concentration Determination

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. nih.govnih.gov A comprehensive validation process assesses several key parameters.

Linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the instrument response and the concentration of the analyte. researchgate.netnih.gov This is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. researchgate.netkoreascience.kr

Accuracy refers to the closeness of the measured value to the true value and is often assessed by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. nih.govnih.gov Recoveries are generally expected to be within a certain percentage of the theoretical value, for example, 100 ± 2%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision). nih.govnih.govkoreascience.kr

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.govLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govnih.gov

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. kosfaj.org

A study validating an HPLC method for pentobarbital sodium reported a linearity range of 5 to 250 μg/mL with a correlation coefficient of 0.999. nih.gov The LOD and LOQ were 2.10 and 3.97 μg/mL, respectively, and the accuracy ranged from 99.2% to 101.3%. nih.gov An LC-MS/MS method for barbiturates in raw milk demonstrated recoveries between 85.0% and 113.5%, with intra- and inter-assay RSDs below 9.8% and 7.3%, respectively. koreascience.kr

Table 5: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Acetonitrile | |

| Amobarbital | |

| Barbital | |

| Butalbital | |

| Calcium pentobarbital | |

| Ethyl acetate | |

| Methanol | |

| Methylene chloride | |

| Pentobarbital | |

| Pentobarbital sodium | |

| Phenobarbital (B1680315) | |

| Potassium buffer | |

| Secobarbital | |

| Thiopental (B1682321) | |

| Trisodium phosphate |

Mechanistic Investigations of Calcium Pentobarbital Action at the Cellular and Molecular Level

Direct Interactions with Voltage-Gated Ion Channels

Pentobarbital (B6593769) has been shown to inhibit several types of voltage-gated calcium channels. nih.gov This inhibition can reduce neuronal excitability and neurotransmitter release. nih.govnih.gov Studies on recombinant neuronal CaV1.2 and CaV1.3 L-type channels demonstrated that pentobarbital inhibits these channels, with IC50 values (the concentration causing 50% inhibition) in the range of 0.3 to 1 mM. nih.gov Notably, CaV1.3 channels were found to be less sensitive to pentobarbital inhibition than CaV1.2 channels. nih.gov

A significant portion of presynaptic neurotransmitter release at fast synapses in the mammalian central nervous system is dependent on calcium influx through P/Q-type (CaV2.1) voltage-gated calcium channels. nih.govnih.gov Pentobarbital directly inhibits these critical channels. nih.govnih.gov

In studies using HEK-293 cells expressing human recombinant P/Q-type channels, pentobarbital was found to reversibly depress the peak channel current in a concentration-dependent manner. nih.govnih.gov The 50% inhibitory concentration (IC50) for this peak current depression was determined to be 656 µM. nih.govnih.gov This inhibition of presynaptic P/Q-type channels by pentobarbital is a key mechanism that can lead to a reduction in the release of excitatory neurotransmitters. nih.gov The proposed pharmacological mechanism involves a slow, open channel block, where the drug preferentially binds to and blocks the channel when it is in the open state. nih.govnih.gov

Inactivation is an intrinsic process of voltage-gated ion channels that limits ion influx during prolonged depolarization. frontiersin.org Pentobarbital modulates the inactivation kinetics of CaV channels, which further contributes to its inhibitory effects. nih.govnih.gov

For P/Q-type channels, pentobarbital not only reduces the peak current but also enhances the apparent inactivation of the channel. nih.govnih.gov This effect is observed as a faster decay of the calcium current during a sustained depolarization. nih.gov The IC50 for enhancing apparent inactivation was 104 µM, significantly lower than that for peak current inhibition, suggesting a potent effect on channel gating. nih.govnih.gov Furthermore, pentobarbital was shown to reduce channel availability by deepening the non-steady-state inactivation curve without altering its voltage dependence. nih.gov It also slows the recovery of channels from an inactivated state and produces a use-dependent block, where the inhibition becomes more pronounced with repeated channel activation, such as during high-frequency firing of neurons. nih.govnih.gov Similarly, for L-type CaV1.2 channels, pentobarbital induces a negative shift in the steady-state inactivation curve, making the channels more likely to be in a non-functional, inactivated state at normal resting membrane potentials. nih.gov

| Parameter | Effect of Pentobarbital | IC50 / Key Finding | Reference |

|---|---|---|---|

| Peak Current (Ipeak) | Reversible depression | 656 µM | nih.govnih.gov |

| Apparent Inactivation | Enhanced | 104 µM | nih.govnih.gov |

| Channel Availability | Reduced by deepening non-steady-state inactivation | No shift in voltage dependence | nih.gov |

| Recovery from Inactivation | Slowed | N/A | nih.gov |

| Use-Dependent Block | Produced | Two-fold depression of activity during high-frequency pulse trains with 100 µM PB | nih.gov |

| Mechanism | Slow, bimolecular, open channel block | Kd = 15 µM | nih.govnih.gov |

Inhibition of Voltage-Gated Calcium Channels (CaV)

Use-Dependent Block Mechanisms of Calcium Channels

Pentobarbital produces a significant use-dependent, or frequency-dependent, block of voltage-gated calcium channels, particularly the P/Q-type (CaV2.1). nih.gov This mechanism implies that the blocking effect of the drug is more pronounced when the channels are actively and repeatedly opening and closing. nih.gov Investigations using whole-cell patch-clamp recordings on cells expressing human recombinant P/Q-type channels have demonstrated that pentobarbital enhances the reduction of current during repetitive stimulation. nih.gov For instance, during a low-frequency (2 Hz) train of depolarizing pulses, 100 µM pentobarbital caused a marked use-dependent block where over 70% of channels became unavailable by the end of the pulse train, a substantially greater reduction than observed in control conditions. nih.gov

The underlying mechanism for this phenomenon appears to be a preferential interaction of pentobarbital with the open or inactivated states of the calcium channel. nih.gov The drug promotes a slow, open-channel block and enhances the apparent rate of inactivation. nih.gov Furthermore, pentobarbital slows the recovery of channels from this activity-induced unavailable state. nih.gov This means that once blocked during a period of high activity, the channels take longer to return to a resting, available state. nih.gov Consequently, during physiological high-frequency neuronal firing, pentobarbital's inhibitory effect accumulates, leading to a profound depression of calcium entry. nih.gov It has been calculated that this use-dependent block can suppress neurotransmitter release, which is highly dependent on calcium entry, by more than 90% during a sustained pulse train. nih.gov

Table 1: Use-Dependent Block of P/Q-type Calcium Channels by Pentobarbital

| Condition | Depolarizing Pulse | Channel Availability at End of Pulse Train |

|---|---|---|

| Control | -10 mV | Minor decrease |

Stereoselective Effects on Calcium Channel Blockade

The interaction of pentobarbital with voltage-activated calcium channels is stereoselective, meaning the different optical isomers (enantiomers) of the molecule have markedly different potencies. nih.gov Studies on acutely isolated hippocampal CA1 neurons have shown that the R(-)-enantiomer of pentobarbital, or (-)-pentobarbital, is a potent blocker of voltage-activated calcium currents. nih.gov In contrast, the S(+)-enantiomer, (+)-pentobarbital, is almost entirely inactive, showing little to no blocking effect at concentrations up to 1 mM. nih.gov

This stereoselectivity highlights a specific structural requirement for the interaction between the drug molecule and its binding site on the calcium channel. The block produced by the active (-)-pentobarbital is also voltage-dependent, with its inhibitory effect increasing as the membrane potential becomes more positive. nih.gov This suggests that the binding site for (-)-pentobarbital is located within the transmembrane electric field of the channel pore. nih.gov The potency of (-)-pentobarbital in blocking calcium channels is comparable to its potency in enhancing GABA-activated chloride currents, indicating that calcium channel blockade is a significant component of its neuronal activity. nih.gov

Table 2: Stereoselective Inhibition of Ca²⁺ Channel Current by Barbiturates

| Compound | IC₅₀ Value (µM) |

|---|---|

| (-)-Pentobarbital | 3.5 |

| (+)-Pentobarbital | > 1000 |

| Phenobarbital (B1680315) | 72 |

| CHEB | 118 |

Data from studies on guinea pig hippocampal CA1 neurons. nih.gov

Modulation of Voltage-Gated Sodium Channels

Pentobarbital exerts a modulatory effect on voltage-gated sodium channels from both the brain and skeletal muscle. nih.gov Research using whole-cell patch-clamp recordings has shown that pentobarbital reduces the peak inward sodium current in a concentration-dependent manner. nih.gov The potency of this block is similar for both rat brain IIA and rat muscle rSkM1 sodium channel isoforms, with IC₅₀ values of 1.2 mM and 1.0 mM, respectively. nih.gov

The mechanism of sodium channel modulation by pentobarbital is twofold. It induces a voltage-independent reduction in current and also causes a hyperpolarizing shift in the steady-state inactivation curve, which makes the channels more likely to be in a non-functional, inactivated state at normal resting membrane potentials. nih.gov Furthermore, similar to its action on calcium channels, pentobarbital exhibits a use-dependent block on sodium channels. nih.gov It slows the recovery of the channels from inactivation, an effect that is more pronounced at higher stimulation frequencies and with longer or more depolarized pulses. nih.gov This action is consistent with the modulated receptor hypothesis, which posits that pentobarbital preferentially binds to and stabilizes the inactivated state of the sodium channel. nih.gov

Table 3: Pentobarbital Inhibition of Voltage-Gated Sodium Channels

| Channel Isoform | IC₅₀ for Peak Current Reduction |

|---|---|

| Rat Brain IIA | 1.2 mM |

Alterations in Potassium Channel Conductance

Pentobarbital alters the conductance of several types of potassium channels. nih.gov In cardiac myocytes, pentobarbital has been shown to inhibit multiple potassium currents that are crucial for cardiac repolarization. nih.gov It blocks the slow (IKs) and fast (IKr) components of the delayed rectifier potassium current, as well as the inward rectifier potassium current (IK1). nih.gov The potency of inhibition varies between channel types, with the highest affinity observed for IKs. nih.gov The block of IKs is independent of voltage and time, whereas the block of IK1 is weakly voltage-dependent, being more pronounced at more depolarized potentials. nih.gov

In Xenopus oocytes expressing specific human potassium channel subunits, pentobarbital inhibited hminK (related to IKs), HERG (related to IKr), and Kir2.2 (related to IK1) currents with varying IC₅₀ values. nih.gov In central neurons, such as those in the thalamus, pentobarbital has been found to increase conductances of the inward rectifier K⁺ channel (IKir) and a leak current. researchgate.net These actions can contribute to membrane hyperpolarization and a reduction in neuronal excitability. researchgate.net

Table 4: Inhibitory Concentrations (IC₅₀) of Pentobarbital on Various Potassium Currents

| Current/Channel | Preparation | IC₅₀ Value (mM) |

|---|---|---|

| IKs | Guinea Pig Cardiomyocytes | 0.18 |

| IKr | Guinea Pig Cardiomyocytes | 2.75 |

| IK1 (-40 mV) | Guinea Pig Cardiomyocytes | 0.26 |

| IK1 (-120 mV) | Guinea Pig Cardiomyocytes | 0.91 |

| hminK | Xenopus Oocytes | 0.20 |

| HERG | Xenopus Oocytes | 1.58 |

Regulation of Intracellular Calcium Homeostasis by Pentobarbital

Pentobarbital influences intracellular calcium homeostasis not only by directly blocking plasma membrane ion channels but also by affecting calcium handling within the neuron, including influx upon depolarization and the function of intracellular organelles.

Effects on Depolarization-Induced Calcium Influx into Synaptosomes

Pentobarbital effectively suppresses the influx of calcium into presynaptic nerve terminals (synaptosomes) that is triggered by membrane depolarization. nih.govnih.gov In studies using isolated rat brain synaptosomes, an in vitro application of 0.3 mM pentobarbital was found to significantly depress the depolarization-induced uptake of radioactive calcium (⁴⁵Ca²⁺) by 54%. nih.gov This inhibitory action on presynaptic calcium entry is believed to be a key mechanism underlying the sedative effects of barbiturates, as it leads to reduced neurotransmitter release (depressed stimulus-secretion coupling). nih.govnih.gov

Notably, while pentobarbital reduces the calcium influx stimulated by depolarization, it does not appear to alter the resting, or basal, intracellular calcium concentration in synaptosomes. nih.gov The inhibitory effect of pentobarbital on depolarization-induced calcium influx can be subject to tolerance with chronic exposure. nih.gov Synaptosomes isolated from rats made tolerant to barbiturates showed no significant alteration in calcium influx when challenged with pentobarbital, suggesting an adaptive mechanism in the synaptosomal membranes to counteract the drug's acute effect. nih.gov

Table 5: Effect of Pentobarbital (0.3 mM) on Depolarization-Induced Ca²⁺ Influx in Rat Synaptosomes

| Animal Treatment Group | Depression of Ca²⁺ Influx |

|---|---|

| Control (Nontreated) | 54% |

| Acutely Treated (Phenobarbital) | 37% |

Modulation of Mitochondrial Calcium Uptake and Release

The regulation of intracellular calcium is a complex process involving coordinated actions between the plasma membrane, the endoplasmic reticulum (ER), and mitochondria. embopress.orgtmc.edu Mitochondria can act as calcium buffers, taking up calcium in their matrix, which is a critical step in regulating cellular metabolism and, under certain conditions, initiating apoptosis. ox.ac.uk This mitochondrial calcium uptake is heavily dependent on localized high concentrations of calcium, often occurring at microdomains near calcium release sites on the ER. embopress.org

While direct studies on pentobarbital's effect on the mitochondrial calcium uniporter are limited, its influence on other components of cellular calcium homeostasis suggests an indirect modulation of mitochondrial calcium dynamics. Pentobarbital is known to affect the (Ca²⁺ + Mg²⁺)-ATPase of the sarcoplasmic reticulum (the muscle cell equivalent of the ER), an enzyme that pumps calcium into the ER lumen. nih.gov At low millimolar concentrations (2-8 mM), pentobarbital can slightly stimulate this pump, while at higher concentrations (>10 mM) it is strongly inhibitory. nih.gov By altering the loading and release of calcium from the ER, pentobarbital can consequently modify the spatiotemporal pattern of intracellular calcium signals that are sensed by mitochondria. Therefore, through its actions on plasma membrane channels and ER calcium pumps, pentobarbital indirectly influences the calcium load within mitochondria, which has significant implications for neuronal function and viability.

Influence on Cytosolic Calcium Concentrations in Different Cell Types (e.g., Neurons, Neutrophils, Myocardial Cells)

Calcium pentobarbital exerts significant influence over intracellular calcium ([Ca2+]i) homeostasis, a critical component of cellular signaling. Its effects vary across different cell types, primarily manifesting as an inhibition of calcium influx, particularly in response to depolarization or stimulation.

In neurons , pentobarbital does not appear to alter resting intracellular ionized calcium concentrations. nih.gov However, it significantly reduces the increase in cytosolic calcium that occurs following membrane depolarization. nih.gov This effect is consistent with the observation that pentobarbital produces a reversible, concentration-dependent block of voltage-activated Ca2+ channel currents in hippocampal CA1 neurons. The mechanism involves a direct block of these channels, which is voltage-dependent, meaning the fractional block increases at more positive membrane potentials.

In neutrophils , key cells of the innate immune system, pentobarbital has been shown to dose-dependently attenuate the elevation of intracellular calcium concentrations that follows cellular stimulation. researchgate.net This dampening of the calcium signal is a potential mechanism for the compound's observed effects on neutrophil function, such as chemotaxis and reactive oxygen species production. researchgate.net

Direct studies on myocardial cells are limited, but research on vascular smooth muscle, another contractile tissue, provides relevant insights. In both rat aortic and portal venous smooth muscle, pentobarbital sodium at concentrations present during anesthesia inhibits calcium uptake. nih.gov This leads to a reduction in both total and intracellular exchangeable calcium, suggesting that the compound impairs the transmembrane movement of Ca2+ into the cell. nih.gov This action could contribute to its effects on cardiovascular function.

| Cell Type | Effect on Cytosolic Calcium ([Ca2+]i) | Key Findings | Reference |

|---|---|---|---|

| Neurons (Synaptosomes) | Reduces depolarization-dependent [Ca2+]i increase; no effect on resting [Ca2+]i. | Acts by blocking voltage-activated calcium channels. | nih.gov |

| Neutrophils | Dose-dependently attenuates stimulant-induced [Ca2+]i elevation. | Linked to inhibition of neutrophil functions like ROS production. | researchgate.net |

| Vascular Smooth Muscle (as proxy for Myocardial Cells) | Inhibits Ca2+ uptake, reducing intracellular exchangeable Ca2+. | At 2 x 10-3 M, intracellular Ca2+ is reduced by 38% in aortic smooth muscle. | nih.gov |

Neurotransmitter Release and Synaptic Transmission Modulation

This compound profoundly modulates synaptic transmission by acting on both presynaptic and postsynaptic components, ultimately leading to a depression of central nervous system activity. nih.govpatsnap.com Its primary effect is an enhancement of inhibitory neurotransmission, complemented by a reduction in excitatory signaling. nih.gov

A key mechanism of pentobarbital's central depressant action is the inhibition of excitatory neurotransmitter release from presynaptic terminals. nih.gov

Glutamate (B1630785): Pentobarbital is known to inhibit the release of glutamate, a primary excitatory neurotransmitter in the brain. nih.gov This inhibition is a direct consequence of its effect on presynaptic calcium channels. By blocking voltage-gated calcium influx into the presynaptic terminal during an action potential, pentobarbital reduces the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent exocytosis of glutamate. nih.gov

Acetylcholine (B1216132): The release of acetylcholine is also suppressed by pentobarbital. Studies have demonstrated an inhibition of acetylcholine release from postganglionic parasympathetic neurons of the heart. nih.gov Further research in rat cardiac tissue showed that pentobarbital significantly decreases the acetylcholine content in both the atria and ventricles. ijpp.com At the postsynaptic level, pentobarbital can also directly inhibit nicotinic acetylcholine receptor channels, further contributing to the dampening of cholinergic neurotransmission. nih.gov

The most well-characterized mechanism of pentobarbital action is its postsynaptic potentiation of inhibitory transmission mediated by γ-aminobutyric acid (GABA). patsnap.com Pentobarbital binds to a distinct allosteric site on the GABAA receptor-chloride ion channel complex. patsnap.comumich.edu This binding does not activate the receptor on its own at low concentrations but significantly enhances the effect of GABA. nih.govnih.gov The primary mechanism of this potentiation is an increase in the mean open duration of the chloride channel when GABA is bound. umich.edunih.gov By prolonging the time the channel is open, pentobarbital increases the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and a more profound inhibitory postsynaptic potential (IPSP). patsnap.com This makes the neuron less likely to fire an action potential, resulting in generalized CNS depression. patsnap.com

| Parameter | Effect of Pentobarbital | Mechanism | Reference |

|---|---|---|---|

| GABA-A Channel Gating | Increases mean open duration and burst duration of the channel. | Stabilizes the open state(s) of the receptor when GABA is bound. | umich.edunih.gov |

| Chloride (Cl-) Influx | Enhances total Cl- influx per binding event. | Prolonged channel opening allows more ions to pass through. | patsnap.com |

| Postsynaptic Potential | Potentiates and prolongs the inhibitory postsynaptic potential (IPSP). | Causes greater hyperpolarization of the postsynaptic membrane. | nih.gov |

Effects on Cellular Metabolism and Oxidative Processes

Beyond its direct effects on ion channels and neurotransmitter receptors, this compound also influences fundamental cellular energetic and oxidative processes, particularly through its interaction with mitochondria.

Pentobarbital acts as an inhibitor of mitochondrial respiration. nih.gov Specifically, it has been shown to directly inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govnih.govmdpi.com Studies on isolated brain mitochondria demonstrated that pentobarbital inhibits Complex I-dependent respiration, and at a concentration of 8 mM, it can inhibit Complex I activity by as much as 84-91%. nih.gov This inhibition of electron flow can lead to a decrease in ATP production and depolarization of the mitochondrial membrane. nih.gov This action on mitochondrial energy metabolism is a significant, though less commonly cited, aspect of its cellular mechanism of action and may contribute to its neuroprotective and neurotoxic effects under different conditions. nih.govmdpi.com

Pentobarbital has been demonstrated to inhibit the production of reactive oxygen species (ROS) in immune cells like neutrophils. researchgate.net In stimulated human neutrophils, pentobarbital causes a dose-dependent inhibition of superoxide (B77818) (O2−), hydrogen peroxide (H2O2), and hydroxyl radical (OH·) production. researchgate.net This effect is not due to direct scavenging of ROS but rather an inhibition of the cellular machinery responsible for the oxidative burst. researchgate.net The mechanism is believed to be linked to pentobarbital's ability to attenuate the rise in intracellular calcium and inhibit protein kinase C (PKC) activity, both of which are critical upstream signals for the activation of NADPH oxidase, the primary enzyme responsible for ROS generation in neutrophils. researchgate.netnih.gov

Signaling Pathway Modulations (e.g., Protein Kinase C Activity)nih.gov

Investigations into the molecular mechanisms of this compound have revealed significant modulations of intracellular signaling pathways, with a particular focus on its interaction with Protein Kinase C (PKC). PKC, a family of protein kinase enzymes, plays a crucial role in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. The activity of conventional PKC isoforms is dependent on the presence of calcium ions (Ca²⁺) and diacylglycerol (DAG).

Detailed Research Findings

Research has demonstrated that pentobarbital, the active component of this compound, inhibits a calcium- and phospholipid-dependent subspecies of Protein Kinase C purified from rat brain. nih.gov This inhibition is not a result of direct interaction with the active site of the enzyme, but rather an interference with the activation process. nih.gov

Kinetic analysis has suggested that pentobarbital exerts its inhibitory effect by competing with the endogenous PKC activator, diacylglycerol. nih.gov Specifically, pentobarbital is thought to compete with the diacylglycerol diolein, thereby preventing the full activation of the enzyme. nih.gov This competitive inhibition mechanism highlights a specific interaction at the regulatory domain of PKC.

Further studies on various barbiturates, including pentobarbital, have shown that their inhibitory potency on PKC increases with their lipophilicity. This suggests that the ability of the molecule to partition into the lipid membrane environment where PKC is active is a key determinant of its inhibitory effect. In comparative studies, PKC was found to be approximately 3-5 times more sensitive to inhibition by these barbiturates than phosphatidylinositol 4-phosphate (PIP) kinase, and even more so compared to phosphatidylinositol (PI) kinase.

In a study on rat distal colon, exposure to pentobarbital resulted in a significant inhibition of calcium-dependent PKC activity, with reductions of as much as 90%. Interestingly, in the same study, calcium-independent PKC activity was observed to be stimulated by as much as 35%. This differential effect on PKC isoforms underscores the complexity of pentobarbital's interaction with this enzyme family.

The modulation of PKC activity by pentobarbital is a key aspect of its action at the cellular level, influencing a variety of downstream cellular processes that are regulated by PKC-mediated phosphorylation.

Interactive Data Tables

Below are interactive tables summarizing the comparative inhibitory effects of various barbiturates on Protein Kinase C and other related kinases.

Table 1: Comparative Sensitivity of Kinases to Barbiturate (B1230296) Inhibition

| Kinase Family | Relative Sensitivity to Inhibition |

| Protein Kinase C (PKC) | High |

| Phosphatidylinositol 4-Phosphate (PIP) Kinase | Moderate (3-5 fold less sensitive than PKC) |

| Phosphatidylinositol (PI) Kinase | Low (2-4 fold less sensitive than PIP-Kinase) |

This table illustrates the relative sensitivity of different kinases to inhibition by a range of barbiturates, including pentobarbital. Data is derived from studies on synaptosomal preparations.

Table 2: Observed Effects of Pentobarbital on Protein Kinase C Activity

| PKC Activity Type | Observed Effect of Pentobarbital | Percentage Change |

| Calcium-Dependent | Inhibition | Up to 90% decrease |

| Calcium-Independent | Stimulation | Up to 35% increase |

This table details the differential effects of pentobarbital on calcium-dependent versus calcium-independent Protein Kinase C activity as observed in rat distal colon tissue.

Pre Clinical Research Models and Experimental Applications of Pentobarbital

In Vitro Electrophysiological Research Models

In vitro models allow for the detailed examination of pentobarbital's effects on individual neurons and neuronal networks in a controlled environment.

Patch-Clamp Studies on Isolated Neurons (e.g., Hippocampal, Dorsal Root Ganglia, Molluscan, HEK-293 Cells)

Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on single ion channels and the electrical properties of individual neurons. criver.com Studies using this technique have revealed that pentobarbital (B6593769) modulates neuronal excitability through various mechanisms.

In hippocampal CA1 neurons, pentobarbital has been shown to block voltage-activated calcium currents in a stereoselective manner. nih.gov Specifically, the (-)-pentobarbital enantiomer was effective in blocking these currents at concentrations similar to those that potentiate GABA-activated chloride currents. nih.gov In contrast, phenobarbital (B1680315) was more potent as a GABA enhancer than as a blocker of calcium currents. nih.gov Low concentrations of pentobarbital (around 5 µM) can actually increase the excitability of rat hippocampal neurons, an effect known as E-S potentiation, by increasing the input resistance of the neuron and shifting the action potential threshold to more negative values. nih.gov

Studies on cultured adult and embryonic human dorsal root ganglia (DRG) neurons have demonstrated developmental differences in pentobarbital-activated chloride currents. nih.gov The pentobarbital-induced chloride conductance was significantly greater in adult DRG neurons compared to embryonic cells. nih.gov Furthermore, kinetic analysis revealed differences in the open time constants of the chloride channels between adult and embryonic neurons, suggesting the presence of different channel subunits at different developmental stages. nih.gov

Research on human recombinant α1A P/Q-type voltage-gated calcium channels expressed in HEK-293 cells has indicated that pentobarbital inhibition involves a slow, open channel block. nih.gov This suggests that pentobarbital selectively enhances voltage-dependent inactivation of these channels. nih.gov

The following table summarizes key findings from patch-clamp studies on the effects of pentobarbital on isolated neurons.

| Cell Type | Key Findings |

| Hippocampal CA1 Neurons | (-)-pentobarbital stereoselectively blocks voltage-activated Ca2+ currents. nih.gov |

| Low concentrations increase neuronal excitability (E-S potentiation). nih.gov | |

| Human Dorsal Root Ganglia (DRG) Neurons | Pentobarbital-activated Cl- conductance is greater in adult than in embryonic neurons. nih.gov |

| Kinetic properties of Cl- channels differ between adult and embryonic neurons. nih.gov | |

| HEK-293 Cells (expressing human P/Q-type Ca2+ channels) | Pentobarbital causes slow, open channel block of P/Q-type Ca2+ channels. nih.gov |

| Selectively enhances voltage-dependent inactivation. nih.gov |

Synaptosomal Preparations for Neurotransmitter Release and Ion Flux Studies

While the provided search results focus more on electrophysiological recordings from whole cells and slices, the general understanding from such studies is that pentobarbital's effects on ion channels, particularly calcium channels, would have a direct impact on neurotransmitter release, which is a key function studied in synaptosomal preparations. nih.govoup.com The inhibition of presynaptic calcium entry is a primary mechanism by which general anesthetics, including pentobarbital, are thought to depress excitatory synaptic transmission. oup.com

In Vivo Animal Models for Neuropharmacological Research

In vivo animal models are crucial for understanding the systemic effects of pentobarbital on the central nervous system and behavior. iomcworld.org

Rodent Models for Investigating CNS Depression and Neurophysiological Changes

Rodent models are widely used to study the central nervous system depressant effects of pentobarbital. nih.govmdpi.comnih.govresearchgate.netplos.orgplos.org Intraperitoneal administration of pentobarbital in mice and rats induces a predictable sequence of CNS depression, including ataxia, sedation, loss of consciousness, and ultimately, respiratory and cardiac arrest at higher doses. nih.gov This model is often used to evaluate the sedative and hypnotic properties of other compounds by measuring their ability to prolong pentobarbital-induced sleep time. mdpi.com

Electrophysiological studies in anesthetized rats have shown that pentobarbital can eliminate light-dark cycle differences in various physiological parameters, including heart rate and rectal temperature. tandfonline.com This indicates a significant impact on the autonomic nervous system, with a predominance of parasympathetic tone and depressed sympathetic activity. tandfonline.com Furthermore, studies on motor axon excitability in rats have found that the results of nerve excitability tests are indistinguishable between the awake state and when anesthetized with sodium pentobarbital. biorxiv.org

The table below outlines some of the observed effects of pentobarbital in rodent models.

| Rodent Model | Observed Effects |

| Mice | Induction of sleep, used to test sedative properties of other substances. mdpi.com |

| Dose-dependent CNS depression leading to loss of righting reflex. nih.gov | |

| Rats | Elimination of circadian variations in physiological parameters under anesthesia. tandfonline.com |

| Predominance of parasympathetic tone during anesthesia. tandfonline.com | |

| No significant difference in motor axon excitability between awake and anesthetized states. biorxiv.org |

Invertebrate Models (e.g., Lymnaea stagnalis) for Neuronal Excitability Studies

Invertebrate models, with their simpler nervous systems and large, identifiable neurons, have been instrumental in elucidating the fundamental mechanisms of anesthetic action. Early studies on invertebrate preparations demonstrated that pentobarbital acts at a postsynaptic level to depress sodium-dependent postsynaptic excitation while preserving or prolonging chloride- or potassium-dependent postsynaptic inhibition. nature.com This foundational work in simpler organisms helped to guide research into the more complex mammalian central nervous system.

Cardiovascular System Research in Animal Models

Pentobarbital has been extensively used as an anesthetic agent in animal models for cardiovascular research; however, its direct effects on the cardiovascular system are a critical consideration for experimental design and data interpretation. Studies in various animal models have demonstrated that pentobarbital itself can induce significant hemodynamic changes.

In canine models, continuous pentobarbital anesthesia has been shown to cause a severe and progressive decrease in cardiac output, with a maximum fall exceeding 44% of the control value over a 2-3 hour period. physiology.org While mean blood pressure may not deviate markedly from the unanesthetized state after the initial induction, the reduction in cardiac output is a significant experimental variable. physiology.org The mechanism for this is thought to involve a direct action on the myocardium. physiology.org Further research in dogs indicated that pentobarbital can reduce both systolic and diastolic pressure responses to hypothalamic stimulation, with a more pronounced effect on systolic pressure. ahajournals.org However, it did not appear to have direct effects on the peripheral sympathetic system or the myocardium in response to direct electrical stimulation of the stellate ganglion in the same study. ahajournals.org The stability of the ventricular defibrillation threshold under pentobarbital anesthesia has been supported, suggesting its utility in specific cardiac electrophysiology studies. purdue.edu

In porcine models, the hemodynamic effects of pentobarbital have also been characterized. One study found that optimal experimental conditions for cardiovascular research were achieved at plasma pentobarbital concentrations between 40-60 mg/L, where animals were adequately anesthetized with intact hemodynamics. nih.gov In studies comparing barbiturates for euthanasia in isoflurane-anesthetized pigs, both pentobarbital and thiopental (B1682321) caused acute decreases in blood pressure immediately after administration. nih.govnih.gov

These findings underscore the importance of accounting for the intrinsic cardiovascular effects of pentobarbital when designing and interpreting preclinical cardiovascular research. The choice of anesthetic can profoundly influence experimental outcomes, and the direct impact of pentobarbital on parameters like cardiac output and blood pressure must be considered a confounding variable. physiology.org

Table 1: Summary of Pentobarbital Effects on the Cardiovascular System in Animal Models

| Parameter | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Cardiac Output | Dog | Progressive and severe decrease (over 44%) | physiology.org |

| Mean Blood Pressure | Dog | No marked deviation after induction | physiology.org |

| Blood Pressure Response to Hypothalamic Stimulation | Dog | Reduced systolic and diastolic responses | ahajournals.org |

| Ventricular Defibrillation Threshold | Dog | No statistically significant effect; stable | purdue.edu |

| Hemodynamics | Pig | Stable at plasma concentrations of 40-60 mg/L | nih.gov |

| Blood Pressure (following overdose) | Pig | Acute decrease | nih.govnih.gov |

Experimental Anesthesia in Animal Research

Pentobarbital is a short-acting barbiturate (B1230296) that has been widely utilized as an anesthetic agent in a variety of animal research settings. wikipedia.org Its applications range from a preanesthetic and sedative to an agent for inducing surgical anesthesia and managing convulsions. wikipedia.orgnih.gov It is frequently used for terminal procedures in laboratory rodents and other species. nih.govdovepress.com

In research protocols, pentobarbital is often administered via intraperitoneal or intravenous injection to induce a state of unconsciousness, allowing for procedures to be conducted without causing pain or distress to the animal. nih.govdovepress.com For example, it has been used to anesthetize mice for the harvesting of brain tissue for histological analysis and to anesthetize rats for stroke models and subsequent immunohistochemistry. dovepress.commdpi.comfrontiersin.org

The mechanism of action involves its binding to GABA-A receptors in the central nervous system, which enhances the effects of the inhibitory neurotransmitter GABA. nih.gov This potentiation of GABAergic transmission leads to central nervous system depression, resulting in sedation and anesthesia. nih.gov At higher concentrations, pentobarbital can directly open the GABA-A receptor's ion channel, contributing to its anesthetic and, at overdose levels, euthanizing effects. wikipedia.org The use of pentobarbital as a sole agent for euthanasia is common in veterinary medicine and animal research due to its rapid onset of action and ability to produce a humane death when administered intravenously. mdpi.comavma.org

Comparative Pharmacological Studies in Experimental Systems

The selection of an anesthetic agent is a critical step in experimental design, as different drugs can have varying effects on physiological systems and research outcomes. Pentobarbital has been compared to other barbiturates and non-barbiturate anesthetics to characterize its specific pharmacological profile in research settings.

Comparison of Pentobarbital with Other Barbiturates (e.g., Phenobarbital, Thiopental)

Pentobarbital is often compared with other barbiturates like thiopental, another short-acting barbiturate, and phenobarbital, which has a longer duration of action. While sharing a core mechanism of modulating GABA-A receptors, their pharmacokinetic and pharmacodynamic properties differ, influencing their application.

Studies directly comparing pentobarbital and thiopental for euthanasia in isoflurane-anesthetized pigs revealed differences in their effects on the time to cardiac arrest. nih.gov While both drugs caused immediate and similar sharp decreases in mean arterial pressure and end-tidal CO2, cardiac arrest occurred significantly faster with a high dose of thiopental compared to a low dose, a difference not observed between high and low doses of pentobarbital. nih.govingentaconnect.com This suggests subtle differences in their cardiodepressive effects at higher concentrations. Studies have shown that both pentobarbital and thiopental exert negative inotropic effects on the heart. nih.gov In the context of refractory status epilepticus, pentobarbital is often preferred over phenobarbital due to its faster penetration of the blood-brain barrier and a shorter half-life. nih.gov

Table 2: Comparative Effects of Pentobarbital and Thiopental in Anesthetized Pigs

| Parameter | Pentobarbital | Thiopental | Reference |

|---|---|---|---|

| Mean Arterial Pressure | Acute decrease | Acute decrease | nih.govingentaconnect.com |

| End-tidal CO₂ | Acute decrease | Acute decrease | nih.govingentaconnect.com |

| Time to Cardiac Arrest | No significant difference between low and high doses | Significantly faster with high dose vs. low dose | nih.govingentaconnect.com |

| Cardiac Effect | Negative inotropic | Negative inotropic | nih.gov |

Differential Effects of Pentobarbital Compared to Non-Barbiturate Anesthetics in Research Models

Comparisons between pentobarbital and non-barbiturate anesthetics are crucial for studies where the anesthetic agent could interfere with the system under investigation.

In surgical models, non-barbiturate agents like isoflurane (B1672236) are often used for induction and maintenance of anesthesia before the administration of pentobarbital for terminal procedures. mdpi.com This highlights a common practice where the distinct properties of different anesthetic classes are utilized at different stages of an experiment.

Table 3: Differential Effects on Electroretinogram (ERG) in Animal Models

| Anesthetic Comparison | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Pentobarbital vs. Propofol | Rhesus Macaque | Electrophysiologic responses were depressed with pentobarbital relative to propofol. | nih.gov |

| **Pentobarbital vs. MMB*** | Rat | ERG results, especially oscillatory potentials, varied significantly between anesthetics. | researchgate.net |

\MMB: Medetomidine, Midazolam, and Butorphanol*

Research into Adaptational Responses and Tolerance Mechanisms in Pre-clinical Models

Chronic or repeated exposure to pentobarbital can lead to the development of tolerance, a state characterized by a diminished response to the drug. openstax.org Preclinical research has investigated the cellular and biochemical mechanisms underlying this adaptation.

Studies using glial cells in culture have shown that these cells can develop biochemical tolerance to pentobarbital. nih.gov This was demonstrated by a reduced depressant effect of a subsequent pentobarbital challenge on cellular respiration in cells that had been previously cultivated in the presence of the barbiturate. nih.gov This development of tolerance was associated with specific metabolic adaptations, including increased activities of several enzymes involved in carbohydrate and energy metabolism, such as hexokinase, glucose-6-phosphate dehydrogenase, and succinate (B1194679) dehydrogenase. nih.gov Furthermore, electron microscopy revealed a marked increase in the number of mitochondria in the glial cells exposed to pentobarbital. nih.gov These results suggest that a compensatory mechanism involving accelerated glucose and succinate metabolism, along with increased mitochondrial activity, underlies the development of cellular tolerance to pentobarbital's respiratory-depressant effects. nih.gov

This form of tolerance is considered a functional or cellular adaptation, distinct from metabolic tolerance which would involve changes in drug metabolism. Cross-tolerance between barbiturates and alcohol has also been noted, which is believed to be due to adaptations within the central nervous system rather than changes in drug elimination.

Emerging Research Areas and Future Directions in Calcium Pentobarbital Studies

Development of Novel Research Tools and Probes Based on Pentobarbital (B6593769) Structure

The pentobarbital molecule serves as a valuable template for the design and synthesis of sophisticated research tools aimed at exploring its biological targets, primarily the GABA-A receptor. The development of chemical probes derived from the pentobarbital structure is a key area of emerging research. These probes are engineered to retain the core binding characteristics of the parent molecule while incorporating reporter elements, such as fluorescent tags or photoreactive groups.

Fluorescent probes can be created by chemically linking a fluorophore to the pentobarbital scaffold. This strategy is analogous to the development of fluorescent probes from other molecules, such as barbituric acid derivatives, which have been used to create red-emitting fluorophores for bioimaging. acs.org A fluorescent pentobarbital analogue would allow researchers to visualize the distribution of its binding sites in real-time within cells and tissues using advanced microscopy techniques. This could provide unprecedented insight into the subcellular localization of its targets.

Another powerful approach is photoaffinity labeling. nih.gov A photoaffinity probe based on pentobarbital would incorporate a photoreactive moiety (like a diazirine) and a reporter tag (like biotin (B1667282) or a clickable alkyne group). nih.gov When introduced to a biological system, the probe binds reversibly to its target protein. Upon exposure to UV light, the photoreactive group forms a permanent, covalent bond with the binding site. nih.gov The reporter tag then allows for the isolation and identification of the labeled protein, enabling precise mapping of the binding pocket at the amino acid level. This technique has been successfully used to characterize the binding sites of other receptor ligands, such as benzodiazepines. ucl.ac.uk The development of such tools for pentobarbital would be instrumental in definitively identifying all its molecular targets and understanding how it interacts with them.

Table 1: Types of Chemical Probes Derivable from Pentobarbital Structure

| Probe Type | Key Components | Research Application | Principle of Action |

|---|---|---|---|

| Fluorescent Probe | Pentobarbital Scaffold + Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Real-time visualization of binding site distribution in cells and tissues. | The probe binds to its target, and the attached fluorophore emits light upon excitation, revealing its location. |

| Photoaffinity Label | Pentobarbital Scaffold + Photoreactive Group (e.g., Diazirine) + Reporter Tag (e.g., Biotin) | Covalent labeling and subsequent identification of target proteins and binding sites. | The probe binds to its target, UV light activates the photoreactive group to form a covalent bond, and the tag is used for purification/detection. |

Advanced Computational Modeling of Pentobarbital-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating drug-receptor interactions at an atomic level. These in silico methods allow researchers to simulate the binding of calcium pentobarbital to its target receptors, primarily the GABA-A receptor and other ligand-gated ion channels, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov

Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of pentobarbital within the binding pocket of a receptor. nih.govresearchgate.net Using high-resolution crystal structures of receptors like the GABA-A receptor, docking algorithms can simulate thousands of possible binding poses, ranking them based on scoring functions that estimate binding energy. pharmrxiv.de These studies help identify key amino acid residues that form critical interactions—such as hydrogen bonds or hydrophobic contacts—with the pentobarbital molecule, explaining the structural basis for its modulatory effects. acs.orgnih.gov

Building on docking studies, molecular dynamics (MD) simulations provide a dynamic view of the pentobarbital-receptor complex over time. nih.govnih.gov MD simulations model the movements and interactions of every atom in the system, allowing researchers to observe how the binding of pentobarbital induces conformational changes in the receptor. uno.edu For instance, simulations can show how pentobarbital binding stabilizes the open state of the GABA-A receptor's chloride channel, consistent with its function as a positive allosteric modulator. uno.edu These simulations are crucial for understanding the mechanistic details of channel gating and modulation that a static picture from docking alone cannot provide. nih.gov

Table 2: Computational Techniques in Pentobarbital-Receptor Research

| Technique | Purpose | Key Insights Provided |

|---|---|---|

| Homology Modeling | To create a 3D structural model of a target receptor when no experimental structure exists. | Provides a structural template for further computational analysis. ucl.ac.uk |

| Molecular Docking | To predict the binding pose and affinity of pentobarbital within a receptor's binding site. | Identifies key interacting amino acid residues and predicts binding strength. nih.gov |

| Molecular Dynamics (MD) Simulation | To simulate the dynamic behavior of the pentobarbital-receptor complex over time. | Reveals conformational changes in the receptor upon binding and elucidates the mechanism of action. nih.gov |

| Free Energy Calculations | To provide a more accurate estimation of the binding affinity between pentobarbital and its receptor. | Quantifies the energetic favorability of the binding interaction. nih.gov |

High-Throughput Screening of Pentobarbital Analogues for Specific Research Effects

High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries to identify compounds with specific biological activities. nih.gov In the context of pentobarbital, HTS is being leveraged to screen libraries of newly synthesized analogues to find molecules with more refined and specific effects for research purposes. The goal is to move beyond the broad activity of pentobarbital and identify derivatives that may, for example, selectively modulate specific subtypes of the GABA-A receptor or target other ion channels with greater precision. sbdrugdiscovery.com